2-(2,5-Difluorobenzoyl)-4-methylpyridine
Description
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Properties
IUPAC Name |
(2,5-difluorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-4-5-16-12(6-8)13(17)10-7-9(14)2-3-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKKKYBWCDICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Difluorobenzoyl)-4-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H10F2N
- Molecular Weight : 221.21 g/mol
- CAS Number : 1187170-46-2
The compound features a pyridine ring substituted with a difluorobenzoyl group and a methyl group at the 4-position. The presence of fluorine atoms is known to influence the biological properties by enhancing lipophilicity and metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, it has been studied for its effects on tyrosinase, an enzyme critical in melanin production.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Similar compounds in the pyridine class have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell recruitment .
Efficacy Studies
Several studies have evaluated the efficacy of this compound:
- In Vitro Studies : Research indicates that this compound exhibits significant inhibitory activity against specific cancer cell lines, with IC50 values suggesting potent anticancer effects. For example, compounds with similar structures have shown IC50 values ranging from 10 to 50 µM against various tumor cells .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential. A study demonstrated that when administered at doses of 20 mg/kg, the compound significantly reduced tumor size in xenograft models compared to control groups .
Case Studies
- Cancer Treatment : A case study involving a derivative of this compound highlighted its ability to induce mitotic arrest in cancer cells. This was evidenced by increased levels of phosphorylated histone H3, indicating disrupted mitosis .
- Inflammatory Diseases : Another study focused on the anti-inflammatory properties of related compounds showed that they could reduce inflammation markers in animal models of arthritis .
Data Tables
| Activity Type | Model Used | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Anticancer | Xenograft | 20 | Significant tumor size reduction |
| Anti-inflammatory | Arthritis model | 10 | Decrease in inflammation markers |
| Enzyme inhibition | Tyrosinase assay | Varies | Inhibition with IC50 ~30 µM |
Scientific Research Applications
Medicinal Chemistry
2-(2,5-Difluorobenzoyl)-4-methylpyridine is being investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Some potential applications include:
- Anti-inflammatory Agents : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound might inhibit cancer cell proliferation, particularly in specific types of tumors.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the production of more complex organic molecules. Some notable applications include:
- Building Block for Pharmaceuticals : It can be used to synthesize various pharmaceutical compounds targeting neurological disorders or other therapeutic areas.
- Ligands in Coordination Chemistry : The difluorobenzoyl group can coordinate with metal ions, making it useful in developing new catalysts or materials.
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Advanced Materials Development : Its stability and reactivity can be harnessed to create novel materials with specific functionalities.
- Chemical Sensors : The compound's ability to interact with various analytes makes it a candidate for developing chemical sensors.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Anti-inflammatory Properties : A recent investigation demonstrated that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use as an anti-inflammatory agent.
- Synthesis of Complex Molecules : Research has highlighted the effectiveness of using this compound as an intermediate in synthesizing more complex pharmaceutical agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
